PD-166866 - 192705-79-6

PD-166866

Catalog Number: EVT-287234
CAS Number: 192705-79-6
Molecular Formula: C20H24N6O3
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea is a synthetic small molecule that acts as a potent and selective tyrosine kinase inhibitor (TKI). [, , ] It specifically targets Fibroblast Growth Factor Receptor-3 (FGFR3). [] TKIs are a class of compounds that block the action of tyrosine kinases, enzymes crucial for cellular signaling pathways, particularly those involved in cell growth and proliferation. [] In scientific research, 1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea serves as a valuable tool for studying FGFR3-mediated signaling pathways and their roles in various cellular processes, especially in the context of cancer. [, ]

1-[2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (PD-089828)

Compound Description: This compound served as the initial lead compound in a study focused on developing pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors []. It demonstrated broad activity against various tyrosine kinases, including PDGFr, FGFr, EGFr, and c-src, with IC50 values ranging from 0.13 to 1.11 μM [].

1-{2-[4-(Diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea (6c)

Compound Description: This compound is a potent inhibitor of PDGF-stimulated vascular smooth muscle cell proliferation with an IC50 of 0.3 μM []. It shows improved potency and bioavailability compared to the initial lead compound, 1-[2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (PD-089828) [].

Relevance: This compound exemplifies a structural modification of the 1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea scaffold by incorporating a [4-(diethylamino)butyl]amino side chain at the 2-position. This modification significantly enhances both potency and bioavailability, indicating the importance of the 2-position for optimizing the pharmacological properties of these pyrido[2,3-d]pyrimidine inhibitors [].

1-tert-Butyl-3-{2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl}urea (PD173074)

Compound Description: This compound is a potent and selective tyrosine kinase inhibitor of Fibroblast Growth Factor Receptor-3 (FGFR3) []. It exhibits significant antitumor activity, particularly against bladder cancer cells harboring FGFR3 gene mutations []. It inhibits cell proliferation, induces cell cycle arrest at the G1-S transition, and suppresses tumor growth in mouse xenograft models [].

8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)

Compound Description: This compound is a highly selective and potent irreversible covalent inhibitor of FGFR1-4 developed for use in oncology indications []. Its irreversible binding mechanism contributes to its high potency, selectivity, and prolonged target inhibition, making it a promising candidate for cancer therapy [].

3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives

Compound Description: This series of compounds consists of 3-aryl-1,6-naphthyridine-2,7-diamines and their corresponding 2-urea derivatives, exhibiting potent and selective inhibition of the FGF receptor-1 tyrosine kinase []. Notably, 3-(3,5-dimethoxyphenyl) derivatives within this series demonstrate high selectivity for FGFR []. A water-soluble analog with a 7-morpholinylpropylamino group retains high FGFR potency (IC50 31 nM) and selectivity [].

Relevance: This series of compounds, particularly those with the 3-(3,5-dimethoxyphenyl) substitution, are considered structurally related to 1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea due to the presence of the shared 3,5-dimethoxyphenyl moiety and their similar activity against FGF receptors. These structural similarities suggest that the 1-aza atom in the pyrido[2,3-d]pyrimidine scaffold might not be essential for FGFR inhibitory activity [], making these naphthyridine derivatives relevant for exploring structure-activity relationships and developing novel FGFR inhibitors.

Overview

PD-166866 is a potent small molecule inhibitor of the fibroblast growth factor receptor 1 tyrosine kinase, classified under the structural category of 6-aryl-pyrido[2,3-d]pyrimidines. This compound has garnered attention for its selective inhibition of the fibroblast growth factor receptor 1, demonstrating significant potential in therapeutic applications related to tumor growth and angiogenesis. PD-166866 was identified through high-throughput screening of compound libraries aimed at measuring protein tyrosine kinase activity, revealing its capability to inhibit angiogenesis effectively .

Source

PD-166866 was synthesized as part of research efforts focused on developing selective inhibitors for various tyrosine kinases. Its discovery was linked to studies investigating the biological characterization of compounds that could inhibit microvessel outgrowth from cultured human placenta artery fragments, highlighting its potential as an antiangiogenic agent .

Classification

PD-166866 is classified as a tyrosine kinase inhibitor, specifically targeting the fibroblast growth factor receptor 1. Its selectivity is notable, as it does not significantly inhibit other related receptors such as c-Src, platelet-derived growth factor receptor-beta, epidermal growth factor receptor, or insulin receptor tyrosine kinases .

Synthesis Analysis

Methods

The synthesis of PD-166866 involves several chemical reactions that yield the final compound. The precise synthetic pathway has been documented in scientific literature, detailing the necessary reagents and conditions required for its production. While specific technical details were not fully disclosed in the available sources, it is noted that the compound can be synthesized following established organic chemistry protocols for similar pyrido[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

Structure

The molecular structure of PD-166866 features a pyrido[2,3-d]pyrimidine core with various substituents that enhance its biological activity. The exact molecular formula is C15H15N5C_{15}H_{15}N_5, and its molecular weight is approximately 269.32 g/mol.

Data

Key structural data include:

  • Molecular Formula: C₁₅H₁₅N₅
  • Molecular Weight: 269.32 g/mol
  • CAS Number: 192705-79-6

These details are essential for understanding the compound's interactions and behaviors in biological systems.

Chemical Reactions Analysis

Reactions

PD-166866 primarily functions through competitive inhibition of the fibroblast growth factor receptor 1 tyrosine kinase activity. This inhibition leads to downstream effects on cellular signaling pathways associated with cell proliferation and angiogenesis.

Technical Details

Research indicates that PD-166866 exhibits an IC50 value of approximately 52.4 nM against fibroblast growth factor receptor 1, confirming its potency. The compound does not interfere with other kinases at concentrations up to 50 µM, underscoring its specificity . Additionally, it has been shown to inhibit basic fibroblast growth factor-induced autophosphorylation and subsequent signaling cascades in various cell lines.

Mechanism of Action

Process

The mechanism of action for PD-166866 involves binding to the ATP-binding site of the fibroblast growth factor receptor 1 tyrosine kinase. This binding prevents substrate phosphorylation and subsequent activation of downstream signaling pathways responsible for cell proliferation and angiogenesis.

Data

Experimental data suggest that PD-166866 effectively inhibits bFGF-induced receptor autophosphorylation in NIH 3T3 cells expressing endogenous fibroblast growth factor receptor 1. This inhibition correlates with reduced activation of mitogen-activated protein kinases ERK1/2, which are critical mediators of cellular responses to growth factors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but should be stored away from light and moisture.
  • Reactivity: Reacts selectively with fibroblast growth factor receptor 1 without affecting other tyrosine kinases.

Relevant analyses indicate that PD-166866 maintains its structural integrity under various experimental conditions, making it suitable for biological studies .

Applications

Scientific Uses

PD-166866 has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit angiogenesis and tumor proliferation. Its selective inhibition profile makes it a candidate for further development as a therapeutic agent in diseases characterized by aberrant fibroblast growth factor signaling, including certain types of cancer and vascular diseases.

Properties

CAS Number

192705-79-6

Product Name

PD-166866

IUPAC Name

1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C20H24N6O3/c1-20(2,3)26-19(27)25-17-15(8-12-10-22-18(21)24-16(12)23-17)11-6-13(28-4)9-14(7-11)29-5/h6-10H,1-5H3,(H4,21,22,23,24,25,26,27)

InChI Key

NHJSWORVNIOXIT-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC(=CC(=C3)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-amino-6-(3,5-dimethoxy-phenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl-urea
PD 166866
PD-166866

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC(=CC(=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.